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Compound of Interest

Compound Name: Hsp90-IN-21

Cat. No.: B12392510 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

potent Hsp90 inhibitor, AUY922 (luminespib).

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function

of a wide array of client proteins, many of which are critical for cancer cell survival and

proliferation. This makes Hsp90 a compelling target for cancer therapy. This guide provides a

detailed analysis of AUY922 (luminespib), a highly potent, third-generation Hsp90 inhibitor.

While a direct comparative analysis with "Hsp90-IN-21" was intended, extensive literature

searches have revealed no publicly available data for a compound with this designation.

Therefore, this guide will focus solely on providing a comprehensive overview of AUY922.

AUY922 (Luminespib): A Profile
AUY922 is a non-ansamycin, isoxazole-based small molecule inhibitor of Hsp90. It binds with

high affinity to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the

degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. This disruption of

client protein homeostasis results in the inhibition of multiple oncogenic signaling pathways.

Chemical Structure
5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-

carboxamide
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Molecular Formula: C₂₆H₃₁N₃O₅

Molecular Weight: 465.54 g/mol

Mechanism of Action and Signaling Pathway
AUY922 competitively inhibits the ATPase activity of Hsp90, which is crucial for its chaperone

function. This inhibition locks Hsp90 in a conformation that is recognized by the cellular protein

degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation

of its client proteins. Many of these client proteins are key drivers of oncogenesis, including

receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and

transcription factors (e.g., HIF-1α). The simultaneous degradation of multiple oncoproteins is a

key advantage of Hsp90 inhibition.
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Caption: Hsp90 signaling pathway and inhibition by AUY922.

Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of AUY922 from various

published studies.
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Table 1: In Vitro Activity of AUY922 - IC₅₀ Values
Cell Line Cancer Type IC₅₀ (nM) Reference

BT-474 Breast Cancer 3 [1]

SK-BR-3 Breast Cancer 4 [1]

NCI-N87 Gastric Cancer 7 [1]

H3122 Lung Adenocarcinoma 1.5 [2]

H1975 Lung Adenocarcinoma 6.555 [1]

A549 Lung Adenocarcinoma 20 [1]

U87MG Glioblastoma 9 [3]

A2780 Ovarian Cancer 2 [3]

Table 2: Effect of AUY922 on Hsp90 Client Proteins
Cell Line

Client
Protein

Effect
Concentrati
on (nM)

Time (h) Reference

BT-474 HER2 Degradation 30 24 [1]

BT-474 AKT Degradation 30 24 [1]

NCI-N87 HER2 Degradation 30 24 [1]

NCI-N87 p-ERK Reduction 30 24 [1]

H3122 EML4-ALK Degradation 10 24 [2]

U87MG AKT Degradation 50 24 [3]

U87MG HIF-1α Degradation 50 24 [3]

Table 3: In Vivo Efficacy of AUY922 in Xenograft Models
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Xenograft
Model

Cancer Type
Dosing
Schedule

Tumor Growth
Inhibition (%)

Reference

BT-474 Breast Cancer
50 mg/kg, i.p.,

daily
79 [3]

NCI-N87 Gastric Cancer
50 mg/kg, i.p., 5

days/week
85 [1]

H1975 Lung Cancer
75 mg/kg, i.p., 3

times/week
60 [1]

U87MG Glioblastoma
50 mg/kg, i.p.,

daily

Significant

regression
[3]

A2780 Ovarian Cancer
50 mg/kg, i.p.,

daily
89.5 [3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used to evaluate Hsp90 inhibitors like

AUY922.

Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of AUY922 that inhibits cell growth by 50% (IC₅₀).

Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well and allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of AUY922 (e.g., 0.1 nM to 10 µM) or

vehicle control (DMSO) for 72 hours.

MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated

for 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC₅₀ value is determined by plotting the percentage of viability against the

log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow

1. Seed cells in 96-well plate 2. Treat with AUY922 (serial dilutions) for 72h 3. Add MTT reagent and incubate for 4h 4. Solubilize formazan crystals with DMSO 5. Measure absorbance at 570 nm 6. Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis
Objective: To assess the effect of AUY922 on the expression levels of Hsp90 client proteins.

Methodology:

Cell Lysis: Cells are treated with AUY922 or vehicle control for the desired time, then washed

with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA protein assay.

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.
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Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

the client proteins of interest (e.g., HER2, AKT) and a loading control (e.g., β-actin, GAPDH)

overnight at 4°C.

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: After further washes, the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence

imaging system.

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis

software and normalized to the loading control.

Conclusion
AUY922 (luminespib) is a potent, third-generation Hsp90 inhibitor with significant anti-cancer

activity demonstrated in a wide range of preclinical models. Its ability to simultaneously target

multiple oncogenic pathways by inducing the degradation of numerous Hsp90 client proteins

makes it an attractive therapeutic agent. The data and protocols presented in this guide provide

a solid foundation for researchers and drug developers working on Hsp90-targeted therapies.

Further investigation into biomarkers of response and combination strategies will be crucial for

the successful clinical development of AUY922 and other Hsp90 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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auy922]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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